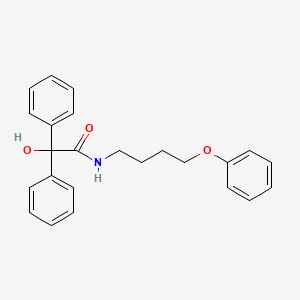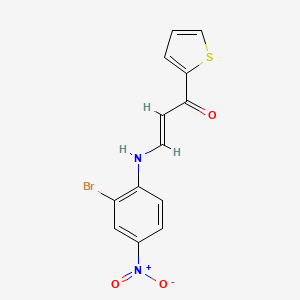![molecular formula C14H22N2O2S B3878992 (NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B3878992.png)
(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
Overview
Description
(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine is a synthetic organic compound It is characterized by its complex structure, which includes a benzoxazole ring, an ethylsulfanylpropyl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Ethylsulfanylpropyl Group: The ethylsulfanylpropyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazole intermediate with an appropriate alkylating agent, such as an ethylsulfanylpropyl halide, in the presence of a base.
Formation of the Hydroxylamine Moiety: The final step involves the introduction of the hydroxylamine group. This can be achieved through the reaction of the intermediate with hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine can undergo oxidation reactions, leading to the formation of corresponding oxides or sulfoxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole ring or the ethylsulfanylpropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or electrical properties, making it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
- **(NZ)-N-[3-ethyl-6-(2-methylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
- **(NZ)-N-[3-ethyl-6-(2-ethylsulfanylbutyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the ethylsulfanylpropyl group and the hydroxylamine moiety provides unique reactivity and interaction profiles, distinguishing it from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-4-11-14-12(15-17)7-10(6-9(3)19-5-2)8-13(14)18-16-11/h9-10,17H,4-8H2,1-3H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTKQKSKKRBLDB-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC2=C1C(=NO)CC(C2)CC(C)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC2=C1/C(=N\O)/CC(C2)CC(C)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one](/img/structure/B3878910.png)
![ethyl 2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878919.png)
![ETHYL (2Z)-5-AMINO-6-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE](/img/structure/B3878928.png)

![Ethyl (2Z)-2-{[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3878941.png)
![N-[4-(2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B3878952.png)
![{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3878961.png)
![N-(2-HYDROXY-5-NITROPHENYL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B3878965.png)
![N-(oxolan-2-ylmethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3878972.png)
![N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B3878977.png)
![N'-[(E)-(3-hydroxyphenyl)methylideneamino]-N-(pyridin-4-ylmethyl)oxamide](/img/structure/B3878980.png)

![Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3879008.png)

